molecular formula C17H17N3O3S B2629683 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034412-64-9

3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2629683
CAS No.: 2034412-64-9
M. Wt: 343.4
InChI Key: GBGHSWNJETVOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the individual components. The furan ring can be synthesized through the cyclization of appropriate precursors, while the pyrrolidine ring is often formed through the reduction of pyrrole derivatives. The thiophene ring can be synthesized via the Paal-Knorr synthesis, and the oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and other reagents that are readily available and cost-effective would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the oxadiazole ring could yield hydrazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may be used in the development of new materials for electronics, coatings, or other industrial applications.

Mechanism of Action

The mechanism of action of 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole include other oxadiazole derivatives, such as:

  • 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
  • 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(phenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique properties such as enhanced stability, specific binding affinity, or novel electronic properties. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-8-13(11(2)22-10)17(21)20-6-5-12(9-20)15-18-16(23-19-15)14-4-3-7-24-14/h3-4,7-8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGHSWNJETVOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.